molecular formula C19H17F3N4O3 B286704 ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B286704
M. Wt: 406.4 g/mol
InChI Key: ZFZXQOFCDKKBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is involved in the activation of various immune cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies and autoimmune diseases.

Mechanism of Action

TAK-659 is a selective inhibitor of ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate kinase activity. ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a key signaling molecule in BCR signaling, and its inhibition leads to the suppression of downstream signaling pathways. TAK-659 binds to the ATP-binding site of ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, preventing its phosphorylation and activation. This results in the inhibition of B-cell activation, proliferation, and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant anti-tumor activity in preclinical models of B-cell malignancies. In addition to its anti-proliferative effects, TAK-659 has been shown to induce apoptosis and inhibit the migration and invasion of cancer cells. TAK-659 has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the suppression of T-cell activation.

Advantages and Limitations for Lab Experiments

TAK-659 is a potent and selective inhibitor of ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate kinase activity, making it an ideal tool for studying the role of ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate in BCR signaling and immune cell function. However, TAK-659 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, the high potency of TAK-659 may result in off-target effects, which can complicate the interpretation of experimental results.

Future Directions

Future studies on TAK-659 will focus on its clinical efficacy and safety in the treatment of B-cell malignancies and autoimmune diseases. In addition, further research is needed to elucidate the mechanisms underlying the immunomodulatory effects of TAK-659 and to identify potential biomarkers of response to treatment. Finally, the development of more potent and selective ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate inhibitors may lead to the discovery of new therapeutic targets for the treatment of B-cell malignancies and autoimmune diseases.

Synthesis Methods

The synthesis of TAK-659 involves several steps and has been described in detail in a patent application by Takeda Pharmaceutical Company Limited (WO 2015/053157 A1). The process involves the reaction of 3,5-dimethylphenol with ethyl 2-bromoacetate to form ethyl 2-(3,5-dimethylphenoxy)acetate. This intermediate is then reacted with 4-chloropyrimidine-5-carboxylic acid to form ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In vitro studies have shown that TAK-659 inhibits ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate phosphorylation and downstream signaling pathways, leading to the inhibition of BCR signaling and the proliferation of B-cells. In vivo studies have demonstrated the efficacy of TAK-659 in various animal models of B-cell malignancies, including lymphoma and leukemia.

properties

Molecular Formula

C19H17F3N4O3

Molecular Weight

406.4 g/mol

IUPAC Name

ethyl 1-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C19H17F3N4O3/c1-4-28-18(27)14-9-25-26(17(14)19(20,21)22)15-8-16(24-10-23-15)29-13-6-11(2)5-12(3)7-13/h5-10H,4H2,1-3H3

InChI Key

ZFZXQOFCDKKBHG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC(=CC(=C3)C)C)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC(=CC(=C3)C)C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.